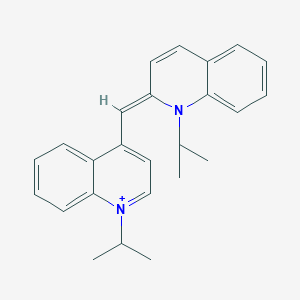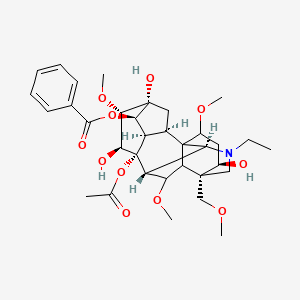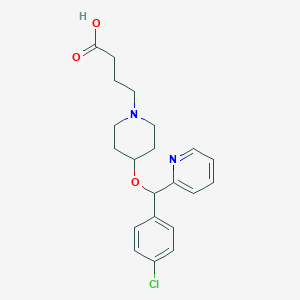
Disprocynium24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has shown potent effects on the inactivation of circulating noradrenaline and adrenaline in conscious rats . It is particularly significant in the study of catecholamine metabolism and transport.
Métodos De Preparación
Disprocynium24 is synthesized through a series of chemical reactions involving isocyanine derivatives. The synthetic route typically involves the reaction of diisopropylamine with cyanine iodide under controlled conditions . Industrial production methods are not extensively documented, but laboratory synthesis involves precise control of temperature and reaction times to ensure high yield and purity.
Análisis De Reacciones Químicas
Disprocynium24 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.
Reduction: Reduction reactions can alter its structure, impacting its inhibitory properties.
Substitution: Substitution reactions, particularly involving the cyanine group, can modify its activity and potency.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Disprocynium24 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of catecholamine transport and metabolism.
Biology: Researchers use it to investigate the role of extraneuronal uptake in various physiological processes.
Medicine: It has potential therapeutic applications in conditions involving catecholamine dysregulation, such as hypertension and certain psychiatric disorders.
Mecanismo De Acción
Disprocynium24 exerts its effects by inhibiting the extraneuronal monoamine transporter, which is responsible for the uptake of circulating catecholamines like noradrenaline and adrenaline. This inhibition leads to increased plasma concentrations of these catecholamines, affecting their metabolism and clearance . The molecular targets include the extraneuronal transporter for monoamine transmitters, which is part of the organic cation transporter family .
Comparación Con Compuestos Similares
Disprocynium24 is unique compared to other similar compounds due to its high potency and specificity for the extraneuronal monoamine transporter. Similar compounds include:
Isocyanines and Pseudoisocyanines: These compounds also inhibit noradrenaline transport but differ in their chemical structure and biological activity.
This compound stands out due to its rapid elimination kinetics and the need for constant rate infusions to maintain stable plasma levels .
Propiedades
Fórmula molecular |
C25H27N2+ |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
(2Z)-1-propan-2-yl-2-[(1-propan-2-ylquinolin-1-ium-4-yl)methylidene]quinoline |
InChI |
InChI=1S/C25H27N2/c1-18(2)26-16-15-21(23-10-6-8-12-25(23)26)17-22-14-13-20-9-5-7-11-24(20)27(22)19(3)4/h5-19H,1-4H3/q+1 |
Clave InChI |
TYFOKKOWQOKKCH-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)N1/C(=C\C2=CC=[N+](C3=CC=CC=C23)C(C)C)/C=CC4=CC=CC=C41 |
SMILES canónico |
CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B10771174.png)
![[3H]vesamicol](/img/structure/B10771178.png)
![(Z)-but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B10771183.png)




![N-cyclohexyl-5-[4-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B10771215.png)
![[[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10771216.png)


![1-[3-[5-(3-aminophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B10771246.png)

![benzyl N-[(2R)-1-[(2S,4R)-2-[[(2S)-6-amino-1-(1,3-benzoxazol-2-yl)-1,1-dihydroxyhexan-2-yl]carbamoyl]-4-[(4-methylphenyl)methoxy]pyrrolidin-1-yl]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B10771256.png)